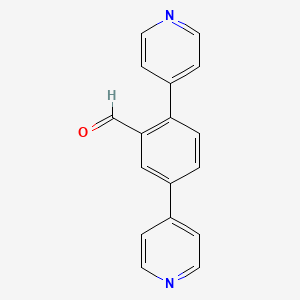
2,5-Di(pyridin-4-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Di(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C17H12N2O. It is a derivative of benzaldehyde, where two pyridin-4-yl groups are attached to the 2 and 5 positions of the benzene ring. This compound is known for its applications in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Di(pyridin-4-yl)benzaldehyde can be synthesized through the reaction of 2,5-dibromobenzaldehyde with pyridin-4-ylboronic acid under Suzuki coupling conditions. The reaction typically involves a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like K2CO3, and is carried out in a solvent like toluene or DMF at elevated temperatures .
Industrial Production Methods
The use of continuous flow reactors and automated systems could enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5-Di(pyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 and CrO3.
Reduction: Reducing agents like NaBH4 or LiAlH4 are typically used.
Substitution: Nucleophiles such as amines or hydrazines can react with the aldehyde group under mild conditions.
Major Products Formed
Oxidation: 2,5-Di(pyridin-4-yl)benzoic acid.
Reduction: 2,5-Di(pyridin-4-yl)benzyl alcohol.
Substitution: Schiff bases or hydrazones, depending on the nucleophile used.
Scientific Research Applications
2,5-Di(pyridin-4-yl)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Di(pyridin-4-yl)benzaldehyde largely depends on its application. In the context of MOFs, it acts as a bridging ligand, coordinating with metal ions to form extended network structures. The pyridin-4-yl groups provide sites for coordination, while the aldehyde group can participate in further functionalization . In biological applications, it may interact with specific molecular targets through hydrogen bonding, π-π interactions, and coordination bonds .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Di(pyridin-4-yl)benzaldehyde
- 2,6-Di(pyridin-4-yl)benzaldehyde
- 4-(2-Pyridyl)benzaldehyde
Uniqueness
2,5-Di(pyridin-4-yl)benzaldehyde is unique due to its specific substitution pattern, which influences its coordination behavior and reactivity. The positioning of the pyridin-4-yl groups at the 2 and 5 positions allows for the formation of distinct coordination geometries and topologies in MOFs, making it a valuable ligand in materials science .
Properties
Molecular Formula |
C17H12N2O |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2,5-dipyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C17H12N2O/c20-12-16-11-15(13-3-7-18-8-4-13)1-2-17(16)14-5-9-19-10-6-14/h1-12H |
InChI Key |
UGVILPKAAXAGON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)C=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


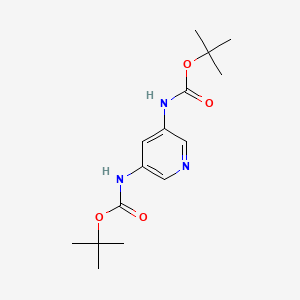
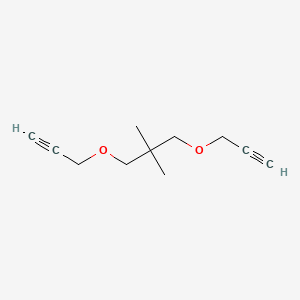
![4-Chloro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11766059.png)
![1-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11766073.png)
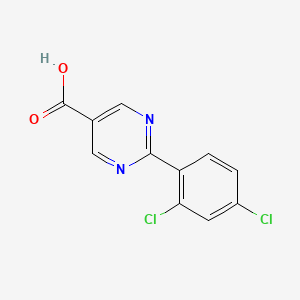
![N-(4-ethylphenyl)-N'-[(Z)-furan-2-ylmethylideneamino]oxamide](/img/structure/B11766075.png)
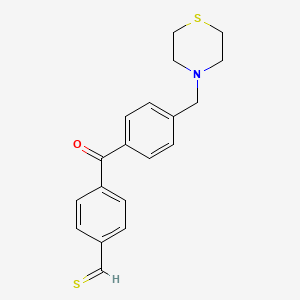
![(Z)-6,6'-dibromo-1,1'-bis(2-decyltetradecyl)-1H,1'H,2H,2'H-[3,3'-biindolylidene]-2,2'-dione](/img/structure/B11766098.png)
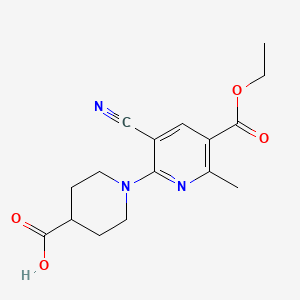
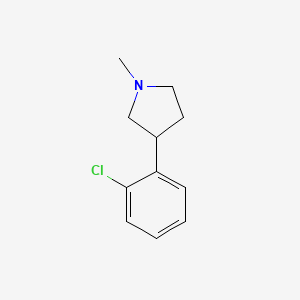
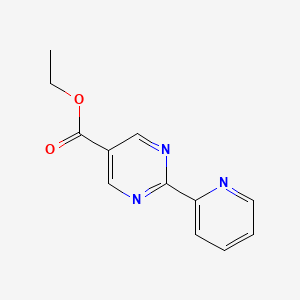


![(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11766119.png)
